6-Difluoromethoxy-2-fluoronicotinic acid
CAS No.: 1806336-55-9
VCID: VC2756189
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol
* For research use only. Not for human or veterinary use.

Description |
6-Difluoromethoxy-2-fluoronicotinic acid is a complex organic compound with the chemical formula C₇H₄F₃NO₃ and a molecular weight of 207.11 g/mol . It is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a nicotinic acid backbone. This compound is of interest in various fields, including materials science and organic chemistry, due to its unique chemical properties. 2.2. ReactivityGiven its structure, 6-difluoromethoxy-2-fluoronicotinic acid can participate in various chemical reactions typical of carboxylic acids and aromatic compounds. These include esterification, amidation, and substitution reactions facilitated by the presence of fluorine atoms, which can influence the compound's reactivity due to their electron-withdrawing nature. SynthesisThe synthesis of 6-difluoromethoxy-2-fluoronicotinic acid typically involves multi-step organic synthesis routes. While specific detailed synthesis pathways for this compound are not widely documented, general methods for similar compounds often involve halogenation and the introduction of functional groups through nucleophilic substitution reactions. 4.1. Materials Science6-Difluoromethoxy-2-fluoronicotinic acid may find applications in materials science due to its unique combination of fluorine atoms and a difluoromethoxy group, which can impart specific optical, electrical, or thermal properties to materials. 4.2. Pharmaceutical and Biomedical ResearchFluorinated compounds are commonly used in pharmaceuticals due to their ability to enhance bioavailability and modify pharmacokinetic properties. While specific applications of 6-difluoromethoxy-2-fluoronicotinic acid in pharmaceuticals are not documented, its structural features suggest potential utility in drug design. Safety and HandlingHandling 6-difluoromethoxy-2-fluoronicotinic acid requires careful consideration of its chemical properties. As with many organic compounds, it is essential to follow standard laboratory safety protocols, including the use of protective equipment and proper ventilation. |
---|---|
CAS No. | 1806336-55-9 |
Product Name | 6-Difluoromethoxy-2-fluoronicotinic acid |
Molecular Formula | C7H4F3NO3 |
Molecular Weight | 207.11 g/mol |
IUPAC Name | 6-(difluoromethoxy)-2-fluoropyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H4F3NO3/c8-5-3(6(12)13)1-2-4(11-5)14-7(9)10/h1-2,7H,(H,12,13) |
Standard InChIKey | ZGPVDOPPIHXVTO-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1C(=O)O)F)OC(F)F |
Canonical SMILES | C1=CC(=NC(=C1C(=O)O)F)OC(F)F |
PubChem Compound | 121228473 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume